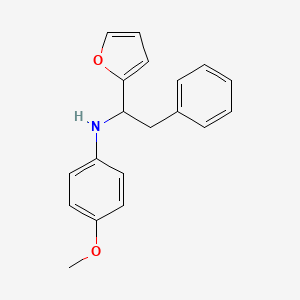

(1-Furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(1-Furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)-amine” is a chemical compound with the CAS Number: 436087-20-6 . Its IUPAC name is N-[1-(2-furyl)-2-phenylethyl]-4-methoxyaniline . The molecular weight of this compound is 293.37 .

Molecular Structure Analysis

The molecular formula of this compound is C19H19NO2 . The InChI Code is 1S/C19H19NO2/c1-21-17-11-9-16(10-12-17)20-18(19-8-5-13-22-19)14-15-6-3-2-4-7-15/h2-13,18,20H,14H2,1H3 . This indicates the specific arrangement of atoms in the molecule and can be used to identify the compound.Aplicaciones Científicas De Investigación

Arylmethylidenefuranones and Nucleophilic Agents

Arylmethylidene derivatives of 3H-furan-2-ones interact with various nucleophilic agents, leading to a range of compounds like amides, pyrrolones, benzofurans, and others. The direction and products of these reactions depend significantly on the initial reagents, the strength of the nucleophilic agent, and the specific reaction conditions (Kamneva, Anis’kova, & Egorova, 2018).

Biomass to Furan Derivatives

5-Hydroxymethylfurfural (HMF) is a crucial platform chemical derived from plant biomass like hexose carbohydrates and lignocellulose. HMF and its derivatives can potentially replace hydrocarbon sources in the chemical industry. These derivatives have extensive applications in producing polymers, fuels, pharmaceuticals, pesticides, and more. The review emphasizes the synthesis of HMF from plant feedstocks and explores the prospective uses of HMF derivatives, anticipating a significant expansion in their applications (Chernyshev, Kravchenko, & Ananikov, 2017).

Bioactive Furanyl- or Thienyl-Substituted Compounds

Furan and thiophene, as five-membered heterocycles, are vital in drug design, being integral structural units in bioactive molecules. This review highlights the importance of furan-2-yl, furan-3-yl, thien-2-yl, and thien-3-yl substituents in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues. It demonstrates the impact of bioisosteric replacement of aryl substituents with heteroaryl ones on activities, focusing on compounds where the heteroaromatic ring is bonded but not fused to other systems (Ostrowski, 2022).

The Versatile Reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones

This compound's reactivity makes it a valuable building block for synthesizing various heterocyclic compounds, including pyrazolo-imidazoles, spiropyrroles, and others. The unique reactivity of this compound provides mild reaction conditions for generating a wide range of dyes and heterocyclic compounds from diverse precursors like amines and phenols (Gomaa & Ali, 2020).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[1-(furan-2-yl)-2-phenylethyl]-4-methoxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c1-21-17-11-9-16(10-12-17)20-18(19-8-5-13-22-19)14-15-6-3-2-4-7-15/h2-13,18,20H,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPLEYALQFCFHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(CC2=CC=CC=C2)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389923 |

Source

|

| Record name | N-[1-(Furan-2-yl)-2-phenylethyl]-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

436087-20-6 |

Source

|

| Record name | N-[1-(Furan-2-yl)-2-phenylethyl]-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Methylphenyl)amino]butan-1-ol](/img/structure/B1306231.png)

![4-[(4-Fluorophenyl)amino]butan-1-ol](/img/structure/B1306232.png)

![1-[2-(2-Chloro-ethoxy)-ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1306241.png)

![5-Ethyl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306246.png)

![5-Cyclopropyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306248.png)

![5-tert-Butyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306251.png)

![5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1306252.png)

![5-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1306253.png)

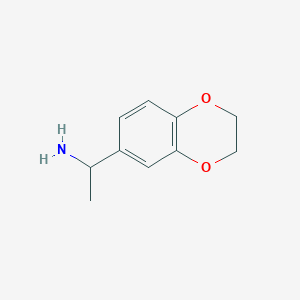

![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine](/img/structure/B1306258.png)